Ketotifen-13C-d3
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Overview
Description
Ketotifen-13C-d3 is a deuterium and carbon-13 labeled derivative of ketotifen. Ketotifen is a well-known histamine H1 receptor antagonist and mast cell stabilizer, commonly used in the treatment of allergic conditions such as asthma and conjunctivitis . The isotopic labeling with deuterium and carbon-13 makes this compound particularly useful in scientific research, especially in mass spectrometry studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ketotifen-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the ketotifen molecule. This process typically starts with the synthesis of the labeled piperidine ring, followed by its integration into the ketotifen structure. The reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents to ensure the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is common to separate and purify the labeled compound .
Chemical Reactions Analysis
Types of Reactions: Ketotifen-13C-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ketotifen-13C-d3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Mechanism of Action
Ketotifen-13C-d3, like ketotifen, exerts its effects by blocking histamine H1 receptors and stabilizing mast cells. This prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of mast cell degranulation and histamine release .
Comparison with Similar Compounds
Ketotifen: The parent compound, used widely in allergy treatment.
Cyproheptadine: Another first-generation antihistamine with similar properties.
Azatadine: Shares structural similarities and antihistaminic effects.
Uniqueness: Ketotifen-13C-d3 is unique due to its isotopic labeling, which makes it invaluable in research applications, particularly in mass spectrometry. This labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .
Properties
Molecular Formula |
C19H19NOS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[1-(trideuterio(113C)methyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3/i1+1D3 |
InChI Key |
ZCVMWBYGMWKGHF-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 |
Origin of Product |
United States |
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